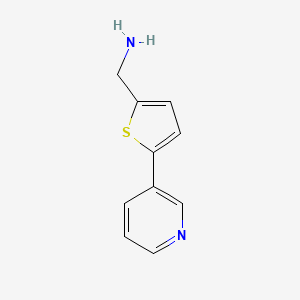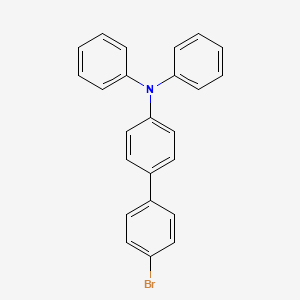
4-Bromo-4'-(diphenylamino)biphenyl
Descripción general
Descripción
4-Bromo-4’-(diphenylamino)biphenyl is an organic compound with the molecular formula C24H18BrN and a molecular weight of 400.32 g/mol . This compound is characterized by the presence of a bromine atom and a diphenylamino group attached to a biphenyl structure. It is commonly used in the field of organic electronics and materials science due to its unique electronic properties .
Análisis Bioquímico
Cellular Effects
The effects of 4-Bromo-4’-(diphenylamino)biphenyl on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, 4-Bromo-4’-(diphenylamino)biphenyl can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4-Bromo-4’-(diphenylamino)biphenyl exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This compound can also inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, 4-Bromo-4’-(diphenylamino)biphenyl can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-4’-(diphenylamino)biphenyl can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 4-Bromo-4’-(diphenylamino)biphenyl is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 4-Bromo-4’-(diphenylamino)biphenyl vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, 4-Bromo-4’-(diphenylamino)biphenyl can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
4-Bromo-4’-(diphenylamino)biphenyl is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its biotransformation into various metabolites . These metabolic reactions can affect the compound’s activity and toxicity. Additionally, 4-Bromo-4’-(diphenylamino)biphenyl can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 4-Bromo-4’-(diphenylamino)biphenyl is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, 4-Bromo-4’-(diphenylamino)biphenyl may be transported into the nucleus, where it can interact with nuclear proteins and influence gene expression .
Subcellular Localization
The subcellular localization of 4-Bromo-4’-(diphenylamino)biphenyl is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-4’-(diphenylamino)biphenyl can be synthesized through a palladium-catalyzed cross-coupling reaction. One common method involves the reaction of 4-bromo-4’-iodobiphenyl with diphenylamine in the presence of a palladium catalyst, such as Pd(dppf)Cl2.CH2Cl2, and a base like t-BuONa . The reaction is typically carried out in a solvent like toluene under a nitrogen atmosphere and refluxed overnight .
Industrial Production Methods
Industrial production of 4-Bromo-4’-(diphenylamino)biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-4’-(diphenylamino)biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The diphenylamino group can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted biphenyl derivatives.
Oxidation Reactions: Products include N-oxides of the diphenylamino group.
Reduction Reactions: Products include reduced amine derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-4’-(diphenylamino)biphenyl has several scientific research applications:
Organic Electronics: It is used as a building block for organic semiconductors and light-emitting diodes (LEDs) due to its excellent electronic properties.
Materials Science: The compound is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a probe in studying biological systems and interactions due to its unique structural features.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 4-Bromo-4’-(diphenylamino)biphenyl involves its incorporation into target molecules, introducing specific functional groups or properties. The compound interacts with molecular targets through various pathways, including electronic interactions and hydrogen bonding . These interactions influence the electronic properties of the target molecules, making them suitable for specific applications in organic electronics and materials science .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dibromobiphenyl: Similar in structure but lacks the diphenylamino group, resulting in different electronic properties.
4-Bromo-4’-iodobiphenyl: Used as a precursor in the synthesis of 4-Bromo-4’-(diphenylamino)biphenyl.
4-Bromotriphenylamine: Contains a triphenylamine group instead of a biphenyl structure, leading to different applications.
Uniqueness
4-Bromo-4’-(diphenylamino)biphenyl is unique due to the presence of both a bromine atom and a diphenylamino group on a biphenyl structure. This combination imparts distinct electronic properties, making it highly valuable in organic electronics and materials science .
Propiedades
IUPAC Name |
4-(4-bromophenyl)-N,N-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN/c25-21-15-11-19(12-16-21)20-13-17-24(18-14-20)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCKVJVKWGWKRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462132 | |
| Record name | 4-Bromo-4'-(diphenylamino)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202831-65-0 | |
| Record name | 4-Bromo-4'-(diphenylamino)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
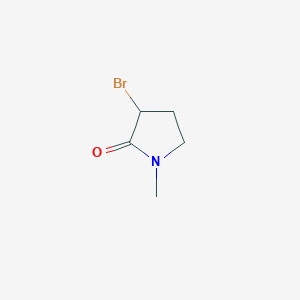
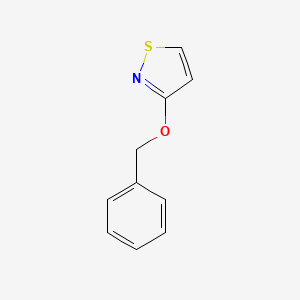
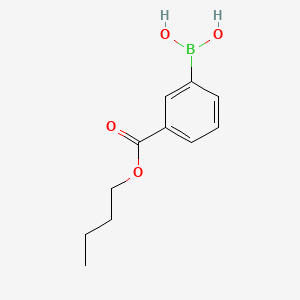
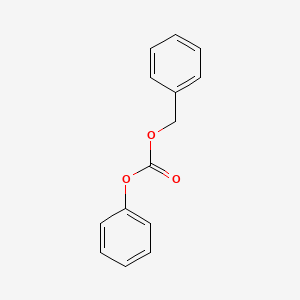
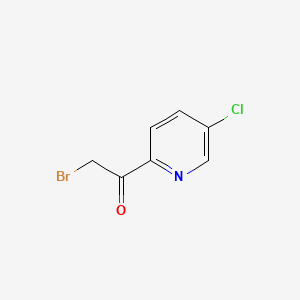
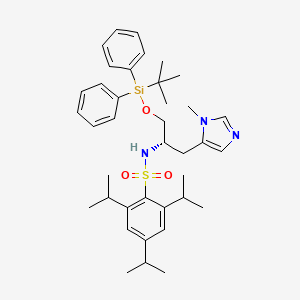
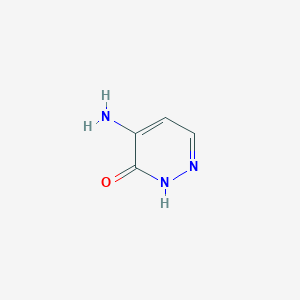


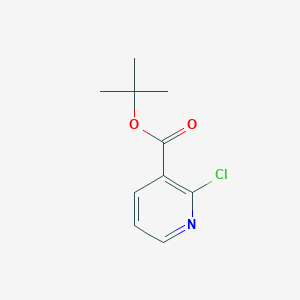
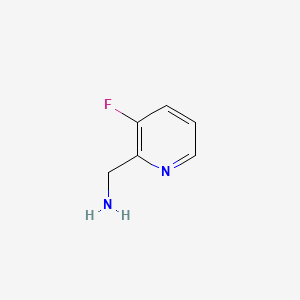

![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)
